molecular formula C17H10Br2O4 B6423897 benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate CAS No. 5642-33-1

benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B6423897
CAS RN: 5642-33-1
M. Wt: 438.1 g/mol
InChI Key: UXIMRLNBBYKVSJ-UHFFFAOYSA-N
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Description

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as BDC, is a synthetic chemical compound belonging to the class of chromene carboxylates. It is a white crystalline compound that has a melting point of 125-127 °C. BDC has been studied extensively for its potential applications in various scientific fields, such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied extensively for its potential applications in various scientific fields. In medicine, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been studied for its potential use in pharmacology, where it has been found to be effective in inhibiting the growth of cancer cells. In biochemistry, benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins.

Mechanism of Action

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the functioning of the nervous system. When benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate binds to AChE, it prevents the breakdown of acetylcholine, which results in an increase in the concentration of acetylcholine in the body. This leads to an increase in nerve activity, which can cause a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to have a number of biochemical and physiological effects on the body. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. This leads to an increase in the concentration of acetylcholine in the body, resulting in increased alertness, improved cognitive function, and increased muscle strength. benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been found to be an effective inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Inhibition of this enzyme leads to decreased inflammation, which can be beneficial for a variety of conditions, such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

The use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be synthesized in the laboratory in a relatively short amount of time. Additionally, it is a potent inhibitor of AChE and COX, which makes it an ideal compound for studying the effects of these enzymes on various biological processes. However, there are some limitations to the use of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in laboratory experiments. It is a relatively new compound, and there is still a lack of data regarding its long-term effects on the body. Additionally, it is a relatively unstable compound, and it can degrade quickly when exposed to light or heat.

Future Directions

There are several potential future directions for the study of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to further explore its potential applications in medicine, pharmacology, and biochemistry. Additionally, further research could be done to determine the long-term effects of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate on the body, as well as its potential toxicity. Additionally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a drug delivery vehicle, as well as its potential applications in the field of nanotechnology. Finally, further research could be done to explore the potential of benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate as a catalyst for chemical reactions.

Synthesis Methods

Benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can be synthesized in the laboratory through a reaction between 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, benzyl bromide, and sodium hydroxide. The reaction is carried out in an aqueous solution at 80-90 °C for 30 minutes. The reaction yields benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in a pure form.

properties

IUPAC Name

benzyl 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Br2O4/c18-12-6-11-7-13(17(21)23-15(11)14(19)8-12)16(20)22-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIMRLNBBYKVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360403
Record name F0777-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

CAS RN

5642-33-1
Record name F0777-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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